Pentaerythritol triacrylate

Catalog No.
S566696
CAS No.
3524-68-3
M.F
C14H18O7
M. Wt
298.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol triacrylate

CAS Number

3524-68-3

Product Name

Pentaerythritol triacrylate

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2

InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

Solubility

Insoluble (<1 mg/ml at 64° F) (NTP, 1992)

Synonyms

penta-erythritol triacrylate, pentaerythritol triacrylate, pentaerythrityl triacrylate, PETA, tetramethylolmethane triacrylate

Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C

Polymer Synthesis and Crosslinking

  • Monomer for Polymerization: PTA acts as a monomer, a building block for creating polymers. It readily undergoes polymerization reactions, forming long-chain molecules with valuable properties like strength, adhesion, and resistance to chemicals and heat [].
  • Crosslinking Agent: PTA functions as a crosslinking agent, linking polymer chains together and creating a more rigid and interconnected network. This enhanced structure improves mechanical properties, thermal stability, and chemical resistance of the resulting polymer [].

These features make PTA valuable in research on various polymers, including:

  • Development of new adhesives and coatings: PTA-based polymers are being explored for their potential use in strong and durable adhesives for diverse applications, such as bonding metals, plastics, and wood [].
  • Synthesis of advanced composites: Researchers are investigating PTA for creating polymer composites with improved mechanical properties and thermal stability. These composites have potential applications in aerospace, automotive, and construction industries [].
  • Development of functional hydrogels: PTA is being explored for the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels hold promise in drug delivery, tissue engineering, and other biomedical applications [].

Material Science Research

  • Curing Agent in UV Curable Resins: PTA's ability to undergo rapid polymerization under ultraviolet (UV) light makes it a valuable curing agent in UV-curable resins. These resins find applications in various research areas, including:
    • 3D printing: PTA-based resins are being explored for developing high-resolution and fast-curing 3D printing materials [].
    • Microlens fabrication: Researchers are using PTA-based resins for the fabrication of microlenses, tiny lenses used in various optical devices [].
    • Surface patterning: PTA's ability to form thin films upon UV curing makes it suitable for creating micro and nanopatterned surfaces for various research applications [].

Pentaerythritol triacrylate (PETA) is an organic compound classified as a tetrafunctional acrylate ester []. It is a colorless liquid at room temperature and is significant in scientific research due to its ability to readily participate in polymerization reactions. PETA acts as a crosslinker, forming strong covalent bonds between polymer chains, leading to the development of various advanced materials [].


Molecular Structure Analysis

The key feature of PETA's structure is the presence of three acrylate groups (CH2=CHCOO) attached to a central pentaerythritol core (C(CH2OH)4) []. Each acrylate group possesses a double bond, making PETA highly reactive and prone to undergoing polymerization upon exposure to initiators or light []. Additionally, the central core provides a rigid structure, influencing the final properties of the formed polymers [].


Chemical Reactions Analysis

Synthesis

Polymerization

PETA's primary function lies in its participation in free radical polymerization reactions. A typical example involves the use of a radical initiator, which decomposes to generate free radicals. These radicals then attack the double bonds within the acrylate groups of PETA, initiating the polymerization process. The reaction continues as the growing polymer chains react with further PETA molecules, ultimately leading to the formation of a crosslinked network [].

Decomposition

When exposed to high temperatures or strong initiators, PETA can undergo decomposition, releasing toxic fumes like carbon monoxide and carbon dioxide [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available in scientific literature.
  • Boiling Point: Not readily available in scientific literature.
  • Solubility: PETA is likely soluble in organic solvents like acetone, ethanol, and dichloromethane due to the presence of the acrylate groups [].
  • Stability: PETA is relatively stable at room temperature but can polymerize upon exposure to heat, light, or free radicals. To prevent unwanted polymerization, stabilizers like hydroquinone monomethyl ether are often added during storage [].

Mechanism of Action (Not Applicable)

PETA does not possess a biological function and hence does not have a mechanism of action within living systems.

PETA is a potential skin irritant and can cause eye damage upon contact. Additionally, it is flammable and may decompose to release toxic fumes. When handling PETA, appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood is recommended [].

Physical Description

Thick clear yellow liquid. (NTP, 1992)
Liquid

XLogP3

1.1

Boiling Point

401 to 419 °F at 760 mm Hg (Detonates) (NTP, 1992)

UNII

PJJ1161ULF

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3524-68-3

Wikipedia

Pentaerythrityl triacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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